molecular formula C9H15BrO2 B13274057 3-[(2-Bromocyclopentyl)oxy]oxolane

3-[(2-Bromocyclopentyl)oxy]oxolane

Cat. No.: B13274057
M. Wt: 235.12 g/mol
InChI Key: UICZATXBGRTSKA-UHFFFAOYSA-N
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Description

3-[(2-Bromocyclopentyl)oxy]oxolane is an organic compound with the molecular formula C9H15BrO2 It is a brominated derivative of oxolane, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromocyclopentyl)oxy]oxolane typically involves the reaction of 2-bromocyclopentanol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via the nucleophilic substitution of the hydroxyl group in 2-bromocyclopentanol by the oxirane ring, resulting in the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromocyclopentyl)oxy]oxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of cyclopentyl oxolane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives with various functional groups, such as aldehydes or carboxylic acids.

    Reduction: Cyclopentyl oxolane.

    Substitution: New derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

3-[(2-Bromocyclopentyl)oxy]oxolane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Bromocyclopentyl)oxy]oxolane involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The oxolane ring provides structural stability and can act as a scaffold for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    2-Bromocyclopentanol: A precursor in the synthesis of 3-[(2-Bromocyclopentyl)oxy]oxolane.

    Oxirane: Another precursor used in the synthesis process.

    Cyclopentyl oxolane: A reduced derivative of this compound.

Uniqueness

This compound is unique due to the presence of both a bromine atom and an oxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

3-(2-bromocyclopentyl)oxyoxolane

InChI

InChI=1S/C9H15BrO2/c10-8-2-1-3-9(8)12-7-4-5-11-6-7/h7-9H,1-6H2

InChI Key

UICZATXBGRTSKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OC2CCOC2

Origin of Product

United States

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